molecular formula C21H18N2O5 B1677967 (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid CAS No. 684283-16-7

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

Cat. No.: B1677967
CAS No.: 684283-16-7
M. Wt: 378.4 g/mol
InChI Key: IWWXIZOMXGOTPP-MSOLQXFVSA-N
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Description

(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid (PPDA) is a competitive NMDA receptor antagonist with notable selectivity for GluN2C/D-containing receptors . Its molecular structure features a phenanthrene ring substituted at the 2-position, linked to a piperazine-2,3-dicarboxylic acid backbone (Fig. 1). PPDA is synthesized via Schotten-Baumann reactions between phenanthrene-2-carbonyl chloride and (2S,3R)-piperazine-2,3-dicarboxylic acid under controlled conditions .

PPDA exhibits high affinity for NMDA receptors (Ki = 0.11–0.13 µM at GluN2C/D subunits) and is widely used in neuroscience research to study synaptic plasticity, γ oscillations, and subunit-specific receptor roles .

Properties

IUPAC Name

(2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWXIZOMXGOTPP-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance efficiency and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenanthrene moiety can yield phenanthrenequinone, while reduction of the carboxylic acids can produce the corresponding alcohols or aldehydes .

Mechanism of Action

The mechanism by which (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes . The piperazine ring can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural Analogues

PBPD [(2S,3R)-1-(Biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic Acid]
  • Structural Difference : Replaces the phenanthrene group with a biphenyl moiety.
  • Pharmacological Impact : PBPD has moderate affinity (Ki = 3.4 µM at GluN2D) and exhibits a distinct selectivity profile, favoring GluN2B/D over GluN2A .
  • Key Finding : Replacing biphenyl with phenanthrene (as in PPDA) enhances hydrophobicity and steric bulk, improving receptor binding by occupying a putative hydrophobic pocket .
UBP145 [(2R,3S)-1-(9-Bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic Acid]
  • Structural Difference : Introduces a bromine atom at the 9-position of the phenanthrene ring.
  • Pharmacological Impact : UBP145 shows >10-fold higher selectivity for GluN2D over PPDA, making it a superior tool for dissecting GluN2D-specific functions .

Pharmacological Profiles

Table 1: Affinity (Ki) and Selectivity of PPDA and Analogues

Compound GluN2A (µM) GluN2B (µM) GluN2C (µM) GluN2D (µM) Selectivity Ratio (GluN2C/D vs. GluN2A)
PPDA 1.73 1.82 0.11 0.13 15.7 (GluN2C) / 13.3 (GluN2D)
PBPD 6.20 0.95 3.40 4.30 0.55 (GluN2C) / 0.69 (GluN2D)
UBP145 >100 >100 0.32 0.08 >312.5 (GluN2D)

Data adapted from .

  • PPDA vs. PBPD : PPDA exhibits 30–94-fold higher affinity for GluN2C/D subunits than PBPD, demonstrating the critical role of the phenanthrene group in enhancing subunit selectivity .
  • PPDA vs. UBP145 : UBP145’s bromine substitution further optimizes selectivity, highlighting the tunability of phenanthrene-based antagonists .

Functional and Subunit Selectivity

  • GluN2C/D Preference: PPDA preferentially inhibits GluN2C/D-containing NMDA receptors, with 3–10-fold higher selectivity over GluN2A/B . This contrasts with broad-spectrum antagonists like D-AP5, which non-selectively block all NMDA subtypes .
  • Mechanism: PPDA acts as a competitive antagonist at the glutamate-binding site, unlike noncompetitive inhibitors (e.g., memantine) or voltage-dependent blockers (e.g., MK-801) .

Derivatives and Dual-Activity Compounds

  • Noncompetitive Antagonists: Quinazolin-4-one derivatives (e.g., compounds 7–26) represent a structurally distinct class with noncompetitive, voltage-independent inhibition, contrasting PPDA’s competitive mechanism .

Biological Activity

(2S,3R)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid is a complex organic compound characterized by its unique structural features, including a phenanthrene moiety and a piperazine ring with two carboxylic acid groups. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O5C_{21}H_{18}N_{2}O_{5}, and its molecular weight is approximately 378.384 g/mol. The compound's structure can be represented as follows:

SMILES C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3\text{SMILES }C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3

The biological activity of this compound primarily involves its interaction with various biological targets. The phenanthrene moiety is known for its ability to intercalate with DNA, which may influence gene expression and cellular processes. Additionally, the compound may modulate enzyme activity through binding interactions with specific receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : Compounds with phenanthrene structures often demonstrate antioxidant activities, potentially reducing oxidative stress in biological systems.
  • Enzyme Modulation : The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and stability.
  • Receptor Interaction : Preliminary studies suggest that this compound could act as a ligand for certain receptors, although detailed mechanisms are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound. For instance:

Comparative Analysis

The following table summarizes the structural features and potential biological activities of related compounds:

Compound NameStructureUnique FeaturesPotential Biological Activities
PiperazineSimple piperazine ringBasic structure without additional functional groupsLimited biological activity
Phenanthrene DerivativesAromatic rings with various substituentsKnown for antioxidant propertiesAntioxidant activity
Dicarboxylic AcidsTwo carboxylic acid groupsCommonly used in pharmaceuticalsVarious metabolic roles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
Reactant of Route 2
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(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

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